molecular formula C13H12FN5O B5159055 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5159055
M. Wt: 273.27 g/mol
InChI Key: RAOVOPWUIQZQRI-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the triazolopyrimidine core

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOVOPWUIQZQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate can yield an intermediate hydrazone, which upon cyclization with formamide, forms the desired triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that triazolopyrimidine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have reported that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds within this class have shown potential in targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial strains. A study highlighted its effectiveness compared to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
  • Inhibition of Protein Interactions : Some derivatives are known to inhibit the MDM2-p53 protein-protein interaction, which is crucial in cancer biology. This inhibition can restore p53 function in cancer cells, providing a therapeutic avenue for p53-mutant tumors .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted by Zhang et al. (2007) showed that triazolopyrimidine derivatives could effectively inhibit cancer cell lines through apoptosis induction mechanisms. The introduction of fluorine atoms was noted to enhance biological activity due to increased lipophilicity and binding affinity .
  • Antimicrobial Efficacy :
    • Research published in MDPI demonstrated that certain derivatives of 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibited superior antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The study emphasized the importance of substituent groups on the phenyl ring for enhancing activity .
  • Docking Studies :
    • Molecular docking studies have been performed to understand the binding interactions of this compound with various biological targets such as COX enzymes. These studies suggest that modifications at specific positions can significantly affect binding efficiency and selectivity .

Comparative Analysis of Triazolopyrimidine Derivatives

Compound NameActivity TypeReference
7-(4-Fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideAnticancerZhang et al., 2007
This compoundAntimicrobialMDPI Study
Various TriazolopyrimidinesProtein Interaction InhibitorsAllen et al., 2009

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents .

Biological Activity

Overview

7-(4-Fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazole ring fused with a pyrimidine ring. The presence of fluorophenyl and methyl substituents enhances its biological activity.

PropertyValue
Molecular FormulaC19H15FN5O
Molecular Weight383.8 g/mol
IUPAC NameN-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
InChIInChI=1S/C19H15FN5O/c1-11...
InChI KeyFUIVNXRLUQUCIA-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways critical for cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against MCF-7 breast cancer cells with IC50 values indicating potent growth inhibition.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest that it possesses broad-spectrum antibacterial properties.
  • Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in MDPI reported that derivatives of triazolopyrimidines showed significant anticancer activity in vitro against MCF-7 cells with IC50 values as low as 9.1 µg/mL .
  • Another research highlighted the enzyme inhibitory effects of triazolopyrimidine derivatives on tissue-nonspecific alkaline phosphatase (h-TNAP), which is crucial for understanding their potential in treating bone-related diseases .
  • A review article detailed the synthesis and pharmacological potentials of triazolopyrimidine derivatives, emphasizing their role in drug discovery for various therapeutic areas including oncology and infectious diseases .

Q & A

Q. How to design a multi-step synthesis route for derivatives with modified substituents?

  • Methodological Answer : Prioritize modular synthesis:

Core structure synthesis : Use one-pot reactions for the triazole-pyrimidine backbone.

Post-functionalization : Introduce fluorophenyl or methyl groups via Suzuki coupling or nucleophilic substitution.

Late-stage diversification : Click chemistry (e.g., azide-alkyne cycloaddition) adds functional groups (e.g., PEG chains) for solubility tuning .

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